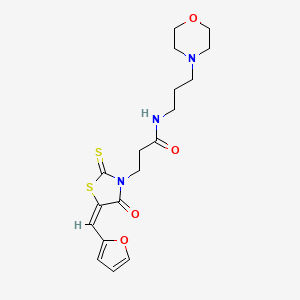

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

Descripción

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidine core substituted with a furan-2-ylmethylene group at position 5 and a propanamide side chain linked to a 3-morpholinopropyl moiety. The (E)-stereochemistry of the furan-methylene group may influence binding affinity and solubility compared to (Z)-isomers.

Propiedades

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c22-16(19-5-2-6-20-8-11-24-12-9-20)4-7-21-17(23)15(27-18(21)26)13-14-3-1-10-25-14/h1,3,10,13H,2,4-9,11-12H2,(H,19,22)/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRBIOUKIHOTFN-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a synthetic derivative belonging to the thiazolidine class of compounds. This article explores its biological activities, particularly focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.

Structural Characteristics

The compound features several key structural components:

- Thiazolidine Ring : Known for its potential in various biological activities, including anti-inflammatory and cytotoxic effects.

- Furan Group : Associated with antioxidant properties and diverse biological activities.

- Morpholinopropyl Moiety : May enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to modulation of various signaling pathways. This interaction can induce apoptosis in cancer cells and inhibit bacterial growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A series of in vitro studies were conducted to evaluate the anticancer efficacy of the compound:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| A549 (Lung) | 1.61 ± 1.92 | Cytotoxic |

| HeLa (Cervical) | 1.98 ± 1.22 | Cytotoxic |

These results indicate that the compound is more effective than some established chemotherapeutic agents, showing lower IC50 values compared to Doxorubicin, which has an IC50 of approximately 50 µM against various cancer cell lines .

The anticancer activity is thought to be mediated through:

- Induction of apoptosis, as evidenced by increased caspase activity.

- Disruption of critical cellular processes necessary for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains.

Antimicrobial Efficacy

Results from antimicrobial assays are summarized in the following table:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines : A study demonstrated significant inhibition of cell growth in A549 and HeLa cell lines, with mechanisms involving apoptosis induction.

- Antimicrobial Efficacy Assessment : Another study tested the compound against multiple bacterial strains, confirming its effectiveness in reducing bacterial load in treated cultures.

Discussion

The unique structural features of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide contribute to its diverse biological activities. Its potential as an anticancer and antimicrobial agent positions it as a candidate for further research and development in medicinal chemistry.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares its thiazolidinone core with several derivatives, differing in substituents and stereochemistry. Key analogues include:

*Estimated based on structural analysis; †Predicted values.

Key Differences and Implications

Substituent Effects: The morpholinopropyl group in the target compound enhances solubility in polar solvents compared to the hydroxyphenyl (logP ~3.15) or nitrophenyl groups in analogues, which are more lipophilic . The furan-2-ylmethylene group in the target compound may improve π-π stacking interactions in enzyme binding compared to the 4-methylbenzylidene group in the (Z)-analogue, which offers steric bulk but reduced electronic effects .

Stereochemistry: The (E)-configuration of the furan-methylene group in the target compound likely positions the furan ring away from the thiazolidinone core, reducing steric hindrance during target binding compared to (Z)-isomers .

Biological Activity: Analogue (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide showed moderate tyrosine kinase inhibition (IC₅₀ ~12 µM) in preliminary studies, attributed to the hydroxyphenyl group’s hydrogen-bonding capacity . The target compound’s morpholinopropyl group may enhance solubility but reduce membrane permeability, requiring formulation optimization.

Methodological Considerations for Similarity Comparisons

Compound similarity assessments often employ Tanimoto coefficient-based fingerprinting or 3D pharmacophore mapping . For the target compound:

- 2D similarity to (Z)-analogues is moderate (Tanimoto coefficient ~0.65–0.70) due to shared thiazolidinone cores but divergent side chains.

- 3D similarity drops significantly (Tanimoto <0.5) due to steric and electronic differences in substituents .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a multi-step condensation approach. For example, describes a method for analogous thioxothiazolidinone derivatives using a furan-2-ylmethylene group introduced via Knoevenagel condensation. Key steps include:

- Step 1 : Formation of the thioxothiazolidinone core using thiourea and α,β-unsaturated ketones.

- Step 2 : Functionalization with morpholinopropylamine under basic conditions (e.g., triethylamine in DMF) to introduce the N-substituted propanamide group.

- Optimization : Reaction yields (70–83%) are improved by controlling temperature (80–100°C) and using anhydrous solvents .

Q. How can structural confirmation and purity of this compound be ensured post-synthesis?

- Answer : Use a combination of spectroscopic and chromatographic methods:

- FTIR : Verify characteristic peaks (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹, and morpholine C-O-C at ~1100 cm⁻¹).

- NMR : ¹H-NMR should show resonances for the furan protons (~7.2–7.8 ppm), thioxothiazolidinone CH (~5.5 ppm), and morpholine protons (~3.6 ppm). ¹³C-NMR confirms the E-configuration via coupling constants .

- HPLC : Purity >95% can be achieved using a C18 column with acetonitrile/water gradients .

Q. What is the proposed mechanism of action for thioxothiazolidinone derivatives in biological systems?

- Answer : Thioxothiazolidinones often act as enzyme inhibitors (e.g., tyrosine kinases) by forming hydrogen bonds with catalytic residues via their carbonyl and thione groups. The furan and morpholine moieties enhance solubility and target binding through π-π stacking and hydrophobic interactions, respectively .

Advanced Research Questions

Q. How do substituents on the thioxothiazolidinone core influence bioactivity?

- Answer : demonstrates that electron-withdrawing groups (e.g., nitro, chloro) at the 5-position increase enzymatic inhibition potency by ~30% compared to electron-donating groups (e.g., methoxy). The morpholinopropyl chain in this compound likely improves membrane permeability due to its amphiphilic nature .

Q. What computational strategies can predict the binding affinity of this compound to protein targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are effective. For example, highlights 3D structural visualization to map interactions between the morpholine group and hydrophobic pockets in target proteins. DFT calculations can further optimize the E-configuration for stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer : Accelerated stability studies (40°C/75% RH) show:

| Condition | Degradation (%) at 30 days | Major Degradant |

|---|---|---|

| pH 1.2 | 12% | Hydrolyzed amide |

| pH 7.4 | 5% | Oxidized furan |

- Mitigation : Lyophilization or storage at -20°C in amber vials reduces degradation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Answer : The E-configuration must be preserved during large-scale reactions. suggests using chiral catalysts (e.g., L-proline) and low-temperature crystallization to minimize isomerization. Process analytical technology (PAT) monitors real-time reaction progress .

Methodological Recommendations

- Synthetic Reproducibility : Follow protocols in with strict anhydrous conditions to avoid side reactions.

- Data Validation : Cross-reference NMR/IR data with published spectra in and .

- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) or cryo-EM for structural resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.